4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid is a chemical compound with the molecular formula C₁₃H₁₂N₂O₄. It is known for its unique structure, which includes a hydrazone linkage and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid typically involves the reaction of 2,6-dioxocyclohexanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-carboxybenzaldehyde under acidic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro, halo, and other substituted derivatives.
Scientific Research Applications
4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activities and biochemical pathways. Additionally, its aromatic structure enables it to intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2-hydroxy-5-nitrobenzenesulfonic acid
- 2-(2-(2-hydroxy-4-nitrophenyl)hydrazono)-2H-indene-1,3-dione
- 5-chloro-2-hydroxy-3-(2-(4,4,4-trifluoro-1,3-dioxo-1-(thiophen-2-yl)butan-2-ylidene)hydrazinyl)benzenesulfonic acid
Uniqueness
4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid is unique due to its specific hydrazone linkage and the presence of both cyclohexylidene and benzoic acid moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-10-2-1-3-11(17)12(10)15-14-9-6-4-8(5-7-9)13(18)19/h4-7,14H,1-3H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWHRNUXBNQWMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=NNC2=CC=C(C=C2)C(=O)O)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(=NNC2=CC=C(C=C2)C(=O)O)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.